Unveiling the Natural Source and Bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide
Unveiling the Natural Source and Bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane diterpenoid with promising biological activities. The primary natural source of this compound is identified as the plant Wedelia trilobata. This document details the isolation of the compound from its natural source, summarizes its known biological activities with available quantitative data, and presents detailed experimental protocols for the assessment of these activities. Furthermore, a putative biosynthetic pathway and a hypothetical signaling pathway are illustrated to provide a deeper understanding of its molecular context. All quantitative data are presented in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams to facilitate comprehension for researchers and professionals in drug development.
Natural Source and Isolation
The principal natural source of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is the flowering plant Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family.[1][2][3][4][5] This plant is known to produce a variety of bioactive secondary metabolites, including a range of ent-kaurane diterpenoids.[1][2]
Isolation Protocol from Wedelia trilobata
The following protocol is a synthesized methodology based on the general procedures described for the isolation of kaurane diterpenoids from Wedelia trilobata.[1][4]
Experimental Workflow: Isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Caption: Workflow for the isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.
Methodology:
-
Plant Material and Extraction: The dried and powdered whole plant of Wedelia trilobata is subjected to extraction with 95% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which typically contains the diterpenoids, is collected.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed using a gradient of petroleum ether and acetone.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Purification: The fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.
Note: While a specific yield for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is not explicitly reported in the literature, the isolation of several milligrams of related kaurane diterpenoids from kilogram quantities of the plant material has been described.[4]
Biological Activity and Quantitative Data
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid has demonstrated notable biological activities, particularly antifungal and cytotoxic effects.
Antifungal Activity
The compound has been evaluated for its antifungal properties against various fungal strains.
| Biological Activity | Test Organism | Quantitative Metric | Result |
| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL |
Table 1: Antifungal activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.
Cytotoxic Activity
While extensive data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is limited, studies on structurally similar ent-kaurane diterpenoids provide insights into its potential cytotoxic effects against cancer cell lines.
| Compound | Cell Line | Cancer Type | Quantitative Metric | Result |
| ent-17-Hydroxykaur-15-en-19-oic acid (structurally similar) | LNCaP | Prostate Cancer | IC₅₀ | 17.63 µg/mL |
Table 2: Cytotoxicity data for a structurally related ent-kaurane diterpenoid.[2]
Experimental Protocols
Antifungal Activity Assay (Broth Microdilution Method)
Experimental Workflow: MIC Determination
Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Test Compound: A stock solution of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: The fungal strain (Monilia albicans) is cultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of approximately 10⁶ colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is incubated at an optimal temperature for fungal growth for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
Experimental Workflow: MTT Assay for Cytotoxicity
